molecular formula C12H8ClNO4 B1608320 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride CAS No. 381178-60-5

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Cat. No. B1608320
CAS RN: 381178-60-5
M. Wt: 265.65 g/mol
InChI Key: VBNSSVYGFDMJIZ-UHFFFAOYSA-N
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Description

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is a laboratory chemical . It does not have any known synonyms . The CAS number for this compound is 381178-60-5 .

Mechanism of Action

While the mechanism of action for 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is not explicitly stated, a similar compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been studied. This compound is part of a new class of antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis .

Safety and Hazards

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-7-6-8(14(16)17)2-3-9(7)10-4-5-11(18-10)12(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNSSVYGFDMJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403656
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

CAS RN

381178-60-5
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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